molecular formula C8H8ClNO2 B1142644 2-Amino-4-methoxybenzoyl chloride CAS No. 1261775-20-5

2-Amino-4-methoxybenzoyl chloride

Cat. No. B1142644
M. Wt: 185.60762
InChI Key:
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Description

“2-Amino-4-methoxybenzoyl chloride” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that its close relatives, “4-Methoxybenzoyl chloride” and “2-Methoxybenzoyl chloride”, are known to be reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-4-methoxybenzoyl chloride”. However, the synthesis of similar compounds often involves the reaction of an aromatic substrate with an acid chloride in the presence of a catalyst3.



Molecular Structure Analysis

The molecular structure of “2-Amino-4-methoxybenzoyl chloride” is not readily available. However, the structure of a similar compound, “4-Methoxybenzoyl chloride”, is available and it has a molecular weight of 170.594.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” is known to react exothermically with bases, including amines. It’s incompatible with water, strong oxidizing agents, and alcohols5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” has a boiling point of 262-263 °C, a melting point of 22 °C, and a density of 1.260 g/mL at 20 °C1. “2-Methoxybenzoyl chloride” has a boiling point of 128-129 °C and a density of 1.146 g/mL at 25 °C2.


Scientific Research Applications

  • It has been used as a reagent for fluorescent derivatization of compounds with hydroxyl or amino groups, suitable for thin-layer or high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).

  • It serves in the synthesis of complex poly(ester—amide)s derived from vanillic acid and 4-aminobenzoic acid, demonstrating its role in polymer chemistry (Kricheldorf & Loehden, 1995).

  • In organic chemistry, it's used for synthesizing new derivatives of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, with research focused on determining their pKa values and performing GIAO NMR calculations (Yüksek et al., 2008).

  • The compound has applications in the synthesis and study of Schiff S-Bases compounds containing oxadiazole rings, particularly in exploring their antibacterial activities (Tomma, Raheema, & Rou'il, 2019).

  • It has been used in the synthesis of neuroleptics of the orthopramide series, particularly in the creation of heterocyclic 5-amino-2-methoxybenzamides (Valenta et al., 1990).

  • The compound is utilized in the improved synthesis of oligodeoxyribonucleotide, offering advantages such as high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “2-Amino-4-methoxybenzoyl chloride”. However, research into similar compounds continues to be a topic of interest in the field of chemistry9.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe! 😊


properties

IUPAC Name

2-amino-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDTSVPNQEOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzoyl chloride

Citations

For This Compound
3
Citations
J Zhang, S Da, X Feng, X Chen… - Chinese Journal of …, 2013 - Wiley Online Library
… Quinazoline ring could be easily built from 2-amino-4-methoxybenzoyl chloride (3) and lactam 2a or 2b. The lactam could be accessible from amine 4a or 4b with triphosgene and acid, …
Number of citations: 11 onlinelibrary.wiley.com
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Riedel synthesis from the o-nitrobenzaldehydes, but 7-methoxyquinazoline required a fourteen-stage synthesis via 2-amino-4-methoxybenzoyl chloride and 4-hydroxy-7-…
Number of citations: 39 pubs.rsc.org
R Singh, S Kumar, MT Patil, CM Sun… - … Synthesis & Catalysis, 2020 - Wiley Online Library
… Compound 156 a was then heated with 2-amino-4-methoxybenzoyl chloride 157 in refluxing toluene to afford 159, which on reaction with sodium ethanethiolate (NaSEt) was converted …
Number of citations: 20 onlinelibrary.wiley.com

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